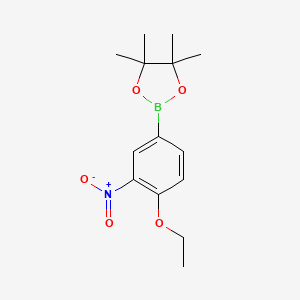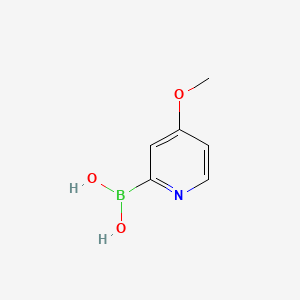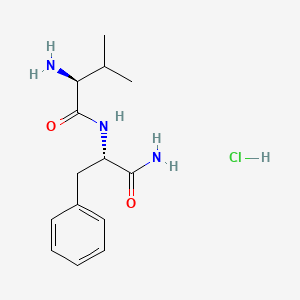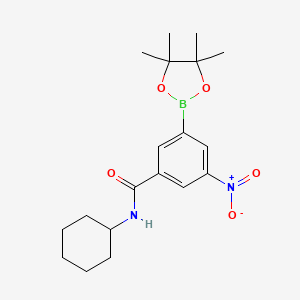![molecular formula C9H11ClO2S2 B594325 Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- CAS No. 125393-26-2](/img/structure/B594325.png)
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- is a chemical compound with the molecular formula C9H11ClO2S2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a benzene ring substituted with a propan-2-ylsulfanyl group and a sulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- typically involves the reaction of 4-mercaptobenzene-1-sulfonyl chloride with isopropyl alcohol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.
Oxidation Reactions: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: The major products include sulfonamide, sulfonate, and sulfone derivatives depending on the nucleophile used.
Oxidation Reactions: The major products are sulfoxides and sulfones.
Applications De Recherche Scientifique
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups, which can alter their properties and functions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- involves the electrophilic substitution of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The propan-2-ylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which can further participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Propan-2-yloxy)benzene-1-sulfonyl chloride: This compound has a similar structure but with an isopropoxy group instead of a propan-2-ylsulfanyl group.
4-Isopropylbenzenesulfonyl chloride: This compound has an isopropyl group directly attached to the benzene ring instead of a propan-2-ylsulfanyl group.
Uniqueness
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- is unique due to the presence of both a propan-2-ylsulfanyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
125393-26-2 |
|---|---|
Formule moléculaire |
C9H11ClO2S2 |
Poids moléculaire |
250.755 |
Nom IUPAC |
4-propan-2-ylsulfanylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S2/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3 |
Clé InChI |
XQFPZAKYFHUEOH-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)S(=O)(=O)Cl |
Synonymes |
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)






![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)


